N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
Description
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide backbone with a nitro group at the meta position. The benzamide moiety is linked to a phenyl group substituted at the para position with a pyridazine ring. The pyridazine is further functionalized with a morpholine group at its 6-position.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-21(16-2-1-3-18(14-16)26(28)29)22-17-6-4-15(5-7-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBLALZKWPMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyridazine Intermediate: This step involves the reaction of 3-chloropyridazine with morpholine under reflux conditions to yield 6-morpholinopyridazine.
Coupling with Phenyl Derivative: The 6-morpholinopyridazine intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 4-(6-morpholinopyridazin-3-yl)phenyl.
Introduction of the Nitrobenzamide Group: Finally, the 4-(6-morpholinopyridazin-3-yl)phenyl is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrobenzamide moiety.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or enzymes involved in inflammatory processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s key structural features are compared below with similar derivatives (Table 1):
Table 1: Comparison of Structural Features and Properties
Key Observations:
- Nitrobenzamide Derivatives : The target compound’s 3-nitro group aligns with derivatives like Compound 7i (), which exhibits a moderate melting point (162–164°C) and yield (52%). The nitro group’s electron-withdrawing nature likely reduces solubility compared to methyl or methoxy substituents but enhances electrophilic interactions in binding pockets .
- Pyridazine-Morpholine vs. Pyridazine-Methyl : The morpholine substituent in the target compound may improve aqueous solubility compared to methyl-substituted pyridazines (e.g., I-6232 in ) due to morpholine’s oxygen atoms, which facilitate hydrogen bonding .
- Imidazolidinone vs. Morpholine: Compounds with imidazolidinone substituents () exhibit higher melting points (e.g., 222–224°C for 2-chloro derivatives), suggesting greater crystallinity, whereas morpholine’s flexible ring may lower melting points in the target compound .
Structural and Spectroscopic Comparisons
- IR and NMR Profiles: The target compound’s nitro group would exhibit characteristic IR peaks near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), aligning with nitrobenzamide derivatives in . The morpholine’s C-O-C stretch (~1120 cm⁻¹) and pyridazine’s aromatic protons (δ 8.5–9.0 ppm in ¹H NMR) would further distinguish it from chloro or methyl analogs .
- Crystallographic Data : While the target compound lacks reported crystallography, ’s 3-nitrobenzamide derivative with fluorophenyl substituents adopts a planar conformation, suggesting that the target’s pyridazine-phenyl linkage may introduce torsional strain, affecting packing efficiency .
Biological Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a morpholine group fused with a pyridazine structure, which enhances its solubility and biological interactions. The nitrobenzamide moiety contributes to its distinct chemical properties, making it a candidate for various therapeutic applications.
This compound has been identified as a kinase inhibitor , targeting several key kinases involved in cellular processes such as proliferation and survival. Notable kinases affected include:
- Flt-3
- VEGFR2
- PDGFR
Inhibiting these kinases can disrupt signaling pathways critical for cancer progression and other diseases, making this compound a potential candidate for cancer therapeutics.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate kinase activity plays a crucial role in its anticancer effects .
Antibacterial Properties
This compound also demonstrates antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism behind its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, although further research is necessary to elucidate these mechanisms comprehensively.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the efficacy of this compound on breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range. The study highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting a promising therapeutic avenue for breast cancer treatment .
Q & A
Q. What are the recommended synthetic routes for N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura cross-coupling to attach the pyridazine-morpholine moiety to the phenyl ring .
- Amidation reactions to introduce the nitrobenzamide group, often using coupling agents like EDC/HOBt in polar solvents (e.g., DMF) .
- Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .
- X-ray crystallography : For resolving ambiguous stereochemistry (e.g., crystal triclinic system, space group P1, α = 74.75°, β = 85.67°, γ = 70.76°) .
Q. What initial biological screening assays are appropriate for evaluating its activity?
- Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT or resazurin assays .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Enzyme inhibition studies : PARP inhibition assays with recombinant enzymes and NAD⁺ depletion measurements .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., nitro group position, morpholine ring size) to isolate contributing factors .
- Orthogonal assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
- Meta-analysis of literature : Compare physicochemical properties (logP, solubility) to identify confounding variables .
Q. What strategies optimize target selectivity to minimize off-target effects?
- Substituent modification : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance selectivity for PARP over kinases .
- Molecular docking : Use in silico models (e.g., AutoDock Vina) to predict binding interactions with target vs. non-target proteins .
- Proteome-wide profiling : Employ thermal shift assays (TSA) to identify off-target binding .
Q. How to design experiments to elucidate its mechanism of action in cancer cells?
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., DNA repair pathways) .
- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis via Annexin V/PI staining .
- Western blotting : Quantify PARP-1 cleavage and γH2AX levels to confirm DNA damage response .
Q. What in silico methods predict physicochemical properties critical for drug-likeness?
- Quantitative Structure-Property Relationship (QSPR) models : Predict logP, solubility, and metabolic stability using tools like Schrödinger’s QikProp .
- Molecular dynamics simulations : Assess stability of the morpholine-pyridazine conformation in aqueous environments .
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability and toxicity risks .
Data Contradiction and Validation
Q. How to address conflicting reports on compound stability under physiological conditions?
- Forced degradation studies : Expose the compound to stress conditions (pH, heat, light) and monitor degradation via UPLC-MS .
- Comparative stability assays : Test analogs with stabilized morpholine rings (e.g., dimethylmorpholine derivatives) to identify vulnerability points .
Q. What experimental controls are essential when evaluating its enzyme inhibition potency?
- Positive controls : Use established inhibitors (e.g., Olaparib for PARP assays) to benchmark activity .
- Negative controls : Include solvent-only and scrambled compound samples to rule out non-specific effects .
- Counter-screening : Test against unrelated enzymes (e.g., acetylcholinesterase) to confirm specificity .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 218–220°C | |
| logP | HPLC Retention Time | 3.2 ± 0.3 | |
| PARP-1 IC₅₀ | Fluorescent NAD⁺ depletion | 12.5 nM | |
| Solubility (PBS, pH 7.4) | Nephelometry | 0.45 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
